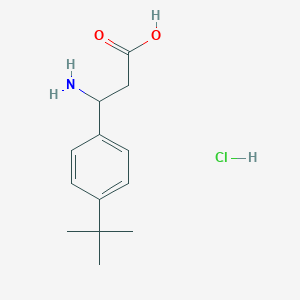

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

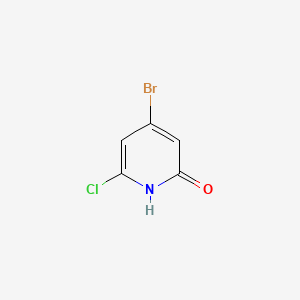

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is a chemical compound with the CAS Number: 2137640-50-5 . It is also known as 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid hydrochloride .

Molecular Structure Analysis

The molecular weight of this compound is 257.76 . The InChI Code is 1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It’s important to note that the physical and chemical properties of a compound can depend on its purity and the conditions under which it’s stored.Applications De Recherche Scientifique

Alternative Building Blocks in Polymer Synthesis

One notable application of compounds similar to 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is in the synthesis of polybenzoxazines. Research by Trejo-Machin et al. (2017) demonstrates the use of phloretic acid, a phenolic compound related to this compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach leads to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of such compounds in materials science (Trejo-Machin et al., 2017).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. For instance, derivatives of similar compounds have shown good antimicrobial activity against various strains such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This indicates their potential as lead compounds in the development of new antimicrobial drugs (Mickevičienė et al., 2015).

Enantioselective Synthesis

The compound also finds application in enantioselective synthesis, a critical aspect of medicinal chemistry, enabling the preparation of drugs in their active forms. Arvanitis et al. (1998) explored routes for the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, using electrophilic attack strategies. This research highlights the compound's role in synthesizing biologically active molecules with potential therapeutic benefits (Arvanitis et al., 1998).

Chemical Modification and Material Applications

Compounds like this compound are also used in the chemical modification of materials. For example, Aly and El-Mohdy (2015) demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including aminophenol derivatives, to form amine-treated polymers. These modified polymers exhibited enhanced thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).

Mécanisme D'action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect . .

Result of Action

The molecular and cellular effects of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNAMPVIGROSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2873170.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2873176.png)

![6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2873179.png)

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)